(3-Bromophenyl)(2-methoxyphenyl)methanol
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Overview
Description
(3-Bromophenyl)(2-methoxyphenyl)methanol: is an organic compound characterized by a bromine atom attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a hydroxyl group attached to a methylene bridge connecting the two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(2-methoxyphenyl)methanol typically involves the following steps:
Bromination: Starting with 2-methoxybenzene, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3-position of the benzene ring.
Formation of Methanol Derivative: The resulting 3-bromophenol is then reacted with methanol in the presence of an acid catalyst to form the methoxy group at the 2-position of the benzene ring.
Coupling Reaction: Finally, the two phenyl rings are coupled using a suitable reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction to form the methanol derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
(3-Bromophenyl)(2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and their derivatives.
Reduction: Bromides and hydrogen bromide.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
(3-Bromophenyl)(2-methoxyphenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(2-methoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in electrophilic substitution reactions. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and biological activity.
Comparison with Similar Compounds
(3-Bromophenyl)(2-methoxyphenyl)methanol: is compared with other similar compounds, such as:
3-Bromophenol: Lacks the methoxy group, resulting in different reactivity and biological activity.
2-Methoxyphenol: Lacks the bromine atom, leading to variations in chemical properties and applications.
Benzyl Alcohol: A simpler compound without the substituents, used in different industrial applications.
Properties
IUPAC Name |
(3-bromophenyl)-(2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZNDGCMRCWQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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